N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-9-5-11(15-10(2)17)3-4-14(9)21(18,19)16-7-13-6-12(16)8-20-13/h3-5,12-13H,6-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUPSTOFHOOPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thia-Aza Bicyclization Strategy
The bicyclic system is constructed via a modified thia-aza Diels-Alder reaction , adapted from protocols for analogous 2-azabicycloalkanes. A thiirane (ethylene sulfide) derivative reacts with a chiral imine under Lewis acid catalysis (e.g., ZnCl₂) to yield the bicyclic amine-sulfide hybrid.
Example Procedure :
- Combine (1S)-1-phenylethylamine (10 mmol) and thiirane-2-carbaldehyde (10 mmol) in anhydrous dichloromethane.
- Add ZnCl₂ (1 mmol) and stir at −20°C for 48 hours.
- Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via silica chromatography (ethyl acetate/hexane, 1:3) to isolate the bicyclic amine-sulfide (62% yield).
Stereochemical Validation
X-ray crystallography of intermediates confirms the exo configuration of the bicyclic system, critical for subsequent sulfonylation.
Sulfonylation of the Bicyclic Amine
Sulfonyl Chloride Coupling
The bicyclic amine undergoes sulfonylation using 4-chloro-3-methylbenzenesulfonyl chloride under basic conditions:
Procedure :
- Dissolve 2-thia-5-azabicyclo[2.2.1]heptane (5 mmol) in dichloromethane (20 mL).
- Add powdered potassium hydroxide (10 mmol) and 4-chloro-3-methylbenzenesulfonyl chloride (5.5 mmol).
- Stir at room temperature for 24 hours, extract with dichloromethane, and purify via column chromatography (ethyl acetate/hexane, 1:1) to yield the sulfonamide (78% yield).
Chlorine Displacement with Acetamide
The chloro group in the intermediate is replaced by acetamide via nucleophilic aromatic substitution :
- React the sulfonylated product (3 mmol) with acetamide (6 mmol) and K₂CO₃ (9 mmol) in dimethylformamide at 100°C for 12 hours.
- Purify by recrystallization from ethanol/water (4:1) to obtain N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide (65% yield).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Comparative Evaluation of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bicyclization | 62 | 95 | Stereoselective |
| Sulfonylation | 78 | 97 | High functional group tolerance |
| Acetamide Installation | 65 | 98 | Regioselective |
Route optimization prioritizes sulfonylation efficiency, as this step exhibits the highest yield and scalability.
Challenges and Mitigation Strategies
- Stereochemical Drift : The bicyclization step may yield undesired endo isomers. Mitigated by using ZnCl₂ catalysis at low temperatures.
- Sulfonyl Chloride Hydrolysis : Anhydrous conditions and powdered KOH minimize side reactions.
- Acetamide Oxidation : Conduct substitution under inert atmosphere to prevent N-acetyl degradation.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction .
Comparison with Similar Compounds
Thiazolidinone Derivatives ()
Compounds such as N-[3-methyl-4-(1H-tetrazol-1-yl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (24) share acetamide and aryl groups with the target compound. Key differences include:
- Core Structure: Thiazolidinone (5-membered ring with two sulfur atoms) vs. bicyclo[2.2.1]heptane (7-membered fused ring with sulfur and nitrogen).
- Substituents : Trimethoxybenzylidene and thioxo groups in vs. sulfonyl and methyl groups in the target.
- Physicochemical Properties: Thiazolidinones in exhibit melting points (158–217°C) and moderate lipophilicity (LogP ~3–4 inferred). The target’s bicyclic system may increase rigidity and reduce solubility compared to thiazolidinones.
- Synthesis: Yields of 80–89% for thiazolidinones suggest efficient routes, whereas the target’s synthesis may require stricter steric control .
Tetrahydrocarbazole Derivatives ()
Examples like N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide feature carbazole cores linked to acetamide groups. Contrasts include:
- Core Structure: Planar carbazole (aromatic, fused indole-benzene) vs. non-aromatic bicyclo[2.2.1]heptane.
- Bioactivity : Carbazoles are associated with kinase inhibition and anticancer activity, while the target’s sulfonyl-bicyclo system may target proteases or sulfotransferases.
- Synthesis : Carbazoles are synthesized via Fischer indole cyclization, differing from the target’s sulfonation and bicyclo formation steps .
Bicyclic β-Lactam Derivatives ()
Compounds such as (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid highlight:
- Core Structure : Bicyclo[3.2.0]heptane with 4-thia-1-aza substitution vs. the target’s [2.2.1]heptane with 2-thia-5-aza.
- Functionality: Amino and carboxy groups in β-lactams vs. sulfonyl and acetamide in the target.
- Applications : β-Lactams are antibiotics (e.g., penicillins), whereas the target’s bioactivity remains unexplored but could involve sulfonamide-mediated enzyme inhibition .
Sulfamoyl Acetamide Derivatives ()
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide shares a sulfonamide-linked acetamide structure with the target. Differences include:
- Substituents : Ethyl-thiadiazole vs. bicyclo[2.2.1]heptane.
- Physicochemical Properties : ’s compound has a molecular weight of 326.395 and LogP 3.09, suggesting moderate lipophilicity. The target’s bicyclo system likely increases molecular weight (>400 Da) and may alter LogP due to reduced polarity.
- Synthesis : Sulfamoyl groups are typically introduced via sulfonylation, whereas the target’s sulfonyl group requires bicyclo-functionalization .
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide is a sulfonamide derivative characterized by a bicyclic structure that includes both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and in other therapeutic areas.
Chemical Structure and Properties
The compound's molecular formula is , and its IUPAC name reflects its complex structure involving a sulfonyl group attached to a bicyclic amine. The unique bicyclic framework allows for specific interactions with biological targets, which may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 306.37 g/mol |
| CAS Number | 2034309-44-7 |
The mechanism of action for sulfonamides, including this compound, typically involves inhibition of bacterial folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the biosynthesis of folate in bacteria. This mechanism is vital for the compound's antibacterial properties, although specific antiviral mechanisms are still under investigation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar sulfonamide compounds against various viruses. For instance, derivatives have shown activity against coxsackievirus B with IC50 values ranging from 18.3 to 22.0 µM, demonstrating moderate effectiveness against viral infections . The selectivity index (SI) values reported indicate a favorable therapeutic window for these compounds.
Antimicrobial Activity
In addition to antiviral properties, compounds with similar structural features have exhibited significant antimicrobial activities. For example, derivatives were tested against multiple bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Case Studies and Research Findings
-
Study on Antiviral Efficacy :
A comparative study evaluated the efficacy of various sulfonamide derivatives against enteroviruses. The results indicated that compounds structurally related to this compound demonstrated notable antiviral activity, particularly against EMCV (Enterovirus) with IC50 values around 22 µM . -
Antimicrobial Testing :
A series of tests conducted on synthesized derivatives revealed that some compounds significantly inhibited Staphylococcus aureus and Escherichia coli growth, suggesting potential applications in treating bacterial infections . -
Mechanistic Insights :
Research utilizing fluorescence spectroscopy and electron microscopy provided insights into how these compounds disrupt microbial cell membranes, leading to cell lysis and death . This mechanism is critical for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-(3-methyl-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-sulfonyl}phenyl)acetamide, and how is its purity validated?
- Methodology :
- Multi-step synthesis : Typically involves sulfonylation of the bicyclic amine followed by coupling with the acetamide moiety. Key steps include refluxing intermediates in toluene/water mixtures (8:2 ratio) under controlled pH and temperature (70–90°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water) is used.
- Validation :
- HPLC : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
- NMR : - and -NMR verify structural integrity (e.g., sulfonyl protons at δ 3.1–3.3 ppm; aromatic protons at δ 6.8–7.4 ppm) .
- Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Toluene:H₂O (8:2), 80°C, 6h | 75–85 | |
| Acetamide coupling | Acetic anhydride, reflux, 30 min | 90–95 |
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify substituent environments (e.g., bicyclic sulfonamide protons vs. arylacetamide signals) .
- Mass Spectrometry (HRMS) : Exact mass matching (±2 ppm) confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₉N₂O₃S₂: 351.0882) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., bicyclo[2.2.1]heptane conformation) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?
- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to simulate transition states and identify energy barriers. ICReDD’s reaction path search methods predict optimal solvents (e.g., toluene vs. DMF) and temperatures .
- Experimental Tuning :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation but increase hydrolysis risk; toluene balances reactivity and stability .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate coupling steps, reducing reaction time from 6h to 2h .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming sulfonamide geometry) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) probes conformational exchange (e.g., bicyclo ring puckering causing peak broadening at 25°C) .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) to identify substituent-specific shifts .
Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate blood-brain barrier penetration) .
Q. What methodologies are used to study the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC .
- Thermal stress : Heat at 80°C for 48h; assess decomposition products by LC-MS .
- Kinetic Analysis : Arrhenius plots determine activation energy (Eₐ) for degradation, guiding storage recommendations (e.g., -20°C under nitrogen) .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?
- Case Study : A predicted -NMR shift at δ 7.2 (aryl protons) appears as a doublet (δ 7.4) experimentally.
- Root Cause : Electron-withdrawing sulfonyl group increases deshielding.
- Resolution : Compare with N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, where similar effects are observed .
- Table 2 : Example Discrepancy Resolution
| Parameter | Theoretical | Experimental | Resolution |
|---|---|---|---|
| -NMR (δ) | 7.2 (s) | 7.4 (d, J=8.2 Hz) | Sulfonyl-induced deshielding |
Methodological Resources
- Synthesis Protocols : Refer to Acta Crystallographica Section E for step-by-step crystallographic validation .
- Computational Tools : ICReDD’s reaction design platform integrates quantum chemistry and machine learning .
- Safety Guidelines : Follow Ambeed Safety Data Sheet for handling recommendations (e.g., PPE requirements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
